molecular formula C15H10FN3 B13980335 1-(2-Fluorobenzyl)-3-cyanoindazole CAS No. 256376-72-4

1-(2-Fluorobenzyl)-3-cyanoindazole

Cat. No.: B13980335
CAS No.: 256376-72-4
M. Wt: 251.26 g/mol
InChI Key: AGYZSSWNSPUHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorobenzyl)-3-cyanoindazole is an organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-3-cyanoindazole typically involves the reaction of 2-fluorobenzyl bromide with 3-cyanoindazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-cyanoindazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-cyanoindazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-cyanoindazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-3-cyanoindazole can be compared with other indazole derivatives, such as:

    1-(2-Chlorobenzyl)-3-cyanoindazole: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Bromobenzyl)-3-cyanoindazole: Similar structure but with a bromine atom instead of fluorine.

    1-(2-Methylbenzyl)-3-cyanoindazole: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

256376-72-4

Molecular Formula

C15H10FN3

Molecular Weight

251.26 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]indazole-3-carbonitrile

InChI

InChI=1S/C15H10FN3/c16-13-7-3-1-5-11(13)10-19-15-8-4-2-6-12(15)14(9-17)18-19/h1-8H,10H2

InChI Key

AGYZSSWNSPUHRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=N2)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.